molecular formula C16H16N2O2 B3744912 3-[[Benzyl(methyl)amino]methyl]-1,3-benzoxazol-2-one

3-[[Benzyl(methyl)amino]methyl]-1,3-benzoxazol-2-one

Cat. No.: B3744912
M. Wt: 268.31 g/mol
InChI Key: RIWXUBVSEUOPJO-UHFFFAOYSA-N
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Description

3-[[Benzyl(methyl)amino]methyl]-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole core structure Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[Benzyl(methyl)amino]methyl]-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with benzyl(methyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents like ethanol or methanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reaction, and purification steps like crystallization or chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[[Benzyl(methyl)amino]methyl]-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[Benzyl(methyl)amino]methyl]-1,3-benzoxazol-2-one has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 3-[[Benzyl(methyl)amino]methyl]-1,3-benzoxazol-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways. The compound may exhibit cholinergic properties, potentiating dopamine while partially inhibiting serotonin. It may also reverse the catatonic and ptotic effects of certain drugs .

Properties

IUPAC Name

3-[[benzyl(methyl)amino]methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-17(11-13-7-3-2-4-8-13)12-18-14-9-5-6-10-15(14)20-16(18)19/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWXUBVSEUOPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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